9-O-Acetyl-fargesol

Description

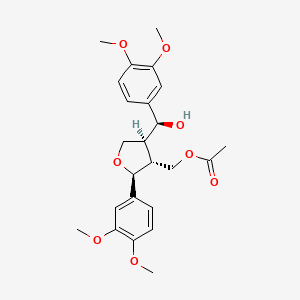

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S)-2-(3,4-dimethoxyphenyl)-4-[(S)-(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-14(25)31-13-18-17(23(26)15-6-8-19(27-2)21(10-15)29-4)12-32-24(18)16-7-9-20(28-3)22(11-16)30-5/h6-11,17-18,23-24,26H,12-13H2,1-5H3/t17-,18+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLSPZQYPWFUIO-GRJZNYKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)C(C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)[C@@H](C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 9-O-Acetylated Sialic Acids: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-O-acetylated sialic acids, with a particular focus on the well-characterized ganglioside 9-O-acetyl-GD3. Sialic acids are a diverse family of nine-carbon sugars that terminate glycan chains on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses. O-acetylation at the C-9 position is a significant modification that modulates the biological activities of these molecules. This document details their natural occurrence, biosynthetic pathways, and the experimental methodologies used for their study.

Natural Sources of 9-O-Acetylated Sialic Acids

9-O-acetylated sialic acids are found across a range of species and tissues, from microorganisms to humans.[1] Their expression is often developmentally regulated and can be altered in disease states, particularly in cancer. The ganglioside 9-O-acetyl-GD3 is a prominent example, with its expression being well-documented in various normal and cancerous tissues.

| Tissue/Cell Type | Species | Compound | Method of Detection | Reference |

| Bovine Buttermilk | Bovine | 9-O-acetyl-GD3 | Ion-exchange and silica gel column chromatography, TLC, immunoreactivity | [2] |

| Melanoma Cells (M21) | Human | 9-O-acetyl-GD3, 9-O-acetyl-GD2 | HPTLC immuno-overlays, FAB-MS, GC-MS, NMR | [3] |

| Mouse Brain | Mouse | Trisialo- and Tetrasialo-gangliosides | Not specified | [4][5] |

| Guinea Pig Kidney | Guinea Pig | Not specified | Not specified | [5] |

| Codfish Brain | Codfish | Not specified | Not specified | [5] |

| Rat and Equine Erythrocytes | Rat, Equine | Not specified | Not specified | [5] |

| Rainbow Trout Ovarian Fluid | Rainbow Trout | KDN-containing glycosphingolipids | Not specified | [5] |

| Human Embryonic Stem Cells | Human | 9-O-acGD3 | Not specified | [5] |

| Human T cells, B cells, monocytes | Human | 9-O-Ac-GD3 (CD60b) | Antibodies | [6] |

| Human Bone Marrow (Erythroid progenitors) | Human | 9-O-acGD3 | Not specified | [5] |

| Psoriatic Keratinocytes | Human | 9-O-acGD3 | Not specified | [5] |

| Amacrine Photoreceptors and Ganglion Cells | Chick | 9-O-ac gangliosides | Monoclonal antibody (8A2) | [5] |

| Cerebellar Purkinje Cells | Mammalian | 9-O-acetylated glycolipids | Not specified | [5] |

Biosynthesis of 9-O-Acetylated Sialic Acids

The biosynthesis of 9-O-acetylated sialic acids is a multi-step enzymatic process that primarily occurs within the Golgi apparatus. The key enzymes involved are sialyltransferases, which add sialic acid residues to glycans, and sialate-O-acetyltransferases (SOATs), which transfer an acetyl group to the C-9 position of the sialic acid. The deacetylation process is mediated by sialate-O-acetylesterases (SIAEs).

The biosynthesis of 9-O-acetyl-GD3 involves the initial synthesis of its precursor, GD3, followed by the action of a specific O-acetyltransferase. The enzyme responsible for the 9-O-acetylation of GD3 is believed to be CASD1 (capsule structure1 domain containing 1), a sialate-O-acetyltransferase.

Signaling Pathway for 9-O-Acetylation of GD3

Caption: Biosynthetic pathway of 9-O-Acetyl-GD3 in the Golgi apparatus.

Experimental Protocols

Isolation of 9-O-Acetyl-GD3 from Bovine Buttermilk

This protocol is based on the methodology described for isolating large quantities of 9-O-acetyl-GD3.[2]

1. Lipid Extraction:

-

Start with bovine buttermilk.

-

Perform a Folch extraction using a chloroform:methanol (2:1, v/v) mixture to extract the total lipids.

-

Partition the extract with a saline solution to separate the lipid phase from the aqueous phase.

2. Ion-Exchange Chromatography:

-

Apply the crude lipid extract to a DEAE-Sephadex column.

-

Elute with a stepwise gradient of ammonium acetate in methanol to separate gangliosides based on their charge.

-

Collect fractions and monitor for the presence of gangliosides using thin-layer chromatography (TLC).

3. Silica Gel Column Chromatography:

-

Pool the ganglioside-containing fractions and apply them to a silica gel column.

-

Elute with a gradient of chloroform:methanol:water to further purify the ganglioside fraction.

4. High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to HPLC on a silica-based column.

-

Elute with an isocratic or gradient solvent system of chloroform:methanol:water.

5. Characterization:

-

Thin-Layer Chromatography (TLC): Analyze the purified fraction by TLC and compare its migration with a known standard of GD3. The 9-O-acetylated form will have a different mobility.

-

Immunoreactivity: Use a specific monoclonal antibody, such as JONES, that recognizes 9-O-acetyl-GD3, in an ELISA or TLC-immunostaining assay.

-

Base Treatment: Mild base treatment (saponification) will remove the O-acetyl group, converting 9-O-acetyl-GD3 to GD3. Confirm this conversion by TLC.

Experimental Workflow for Characterization of 9-O-Acetylated Gangliosides

Caption: A typical experimental workflow for the isolation and characterization of 9-O-acetylated gangliosides.

Conclusion

The study of 9-O-acetylated sialic acids, particularly 9-O-acetyl-GD3, is a dynamic field with significant implications for understanding cell biology and developing novel therapeutics. Their restricted expression in normal tissues and re-expression in various cancers make them attractive targets for immunotherapy. The methodologies outlined in this guide provide a foundation for researchers to explore the natural diversity and biosynthetic pathways of these important molecules, paving the way for new discoveries in glycobiology and medicine.

References

- 1. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of ganglioside 9-O-acetyl-GD3 from bovine buttermilk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medschool.ucsd.edu [medschool.ucsd.edu]

- 4. mdpi.com [mdpi.com]

- 5. 9-O Acetylated Gangliosides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 9-O-Acetyl-fargesol: A Compound Shrouded in Discovery

An extensive search of publicly available scientific literature and chemical databases for information on "9-O-Acetyl-fargesol" and its parent compound, "fargesol," reveals that while these compounds are commercially available, there is a notable absence of detailed scientific data to construct a comprehensive technical guide as requested.

This guide endeavors to present the available information and transparently address the current knowledge gaps. The data presented here is compiled from chemical supplier databases, as peer-reviewed research articles detailing the compound's properties, experimental protocols, and biological activities could not be located.

Introduction to Fargesol and its Acetylated Derivative

"Fargesol" is listed as a lignan, a class of polyphenolic compounds found in plants. Its name suggests a potential origin from plants of the Magnolia genus, specifically species such as Magnolia fargesii, which are known to be rich in lignans. Chemical suppliers list "fargesol" with the CAS number 128855-64-1 and a molecular formula of C₂₂H₂₈O₇ .

"this compound," the subject of this guide, is the acetylated form of fargesol at the 9-position. It is listed with the CAS number 449172-61-6 and a molecular formula of C₂₄H₃₀O₈ [1][2][3]. The acetylation of natural products is a common chemical modification that can significantly alter their physicochemical properties and biological activities.

Physical and Chemical Properties

Due to the lack of published experimental data, a comprehensive table of physical and chemical properties for this compound cannot be provided. The information is limited to what is available from supplier databases.

Table 1: Known Properties of Fargesol and this compound

| Property | Fargesol | This compound | Data Source |

| CAS Number | 128855-64-1 | 449172-61-6 | Chemical Suppliers |

| Molecular Formula | C₂₂H₂₈O₇ | C₂₄H₃₀O₈ | Chemical Suppliers |

| Molecular Weight | 404.45 g/mol | 446.49 g/mol | Chemical Suppliers |

| Purity | ≥98% (as offered by suppliers) | >98% (as offered by suppliers) | Chemical Suppliers |

Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain.

Experimental Protocols

A critical component of a technical guide is the inclusion of detailed experimental methodologies. However, no published studies on the isolation, synthesis, or biological evaluation of this compound were found. Lignans are typically isolated from plant materials using chromatographic techniques such as column chromatography and HPLC. The synthesis of a 9-O-acetylated derivative would generally involve the selective acetylation of the hydroxyl group at the 9-position of the parent lignan using an acetylating agent in the presence of a suitable catalyst. Without the confirmed structure of fargesol, a specific synthetic protocol cannot be proposed.

Biological Activity and Signaling Pathways

The biological activities of many lignans are well-documented and include anti-inflammatory, antioxidant, and anticancer effects. Studies on extracts from Magnolia fargesii have shown that its constituent lignans can attenuate airway inflammation[2][3][4]. However, the specific biological activities of this compound and the signaling pathways it may modulate remain uninvestigated in the available scientific literature.

Given the absence of data, it is not possible to create diagrams of signaling pathways or experimental workflows related to this compound.

Conclusion and Future Directions

The name "this compound" and its availability from chemical suppliers suggest that this compound has been isolated and identified, likely from a natural source such as Magnolia fargesii. However, the scientific research that would typically accompany the discovery and characterization of a new natural product is not present in the public scientific databases.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary:

-

Structure Elucidation: The primary step would be to obtain a sample of "fargesol" and "this compound" and confirm their chemical structures using modern spectroscopic techniques (NMR, MS, etc.).

-

Physicochemical Characterization: Once the structures are confirmed, a full characterization of their physical and chemical properties should be undertaken.

-

Biological Screening: The compounds should be screened for various biological activities based on the known therapeutic properties of related lignans.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the underlying mechanism of action and the signaling pathways involved would be warranted.

Until such research is conducted and published, a comprehensive technical guide on the core physical and chemical properties of this compound cannot be fully realized. The information presented here serves as a starting point, highlighting a compound that is available for research but remains scientifically uncharted territory.

References

9-O-Acetyl-fargesol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 9-O-Acetyl-fargesol, a compound of interest in various research fields. Due to a lack of publicly available data on its specific biological activities, experimental protocols, and associated signaling pathways, this document will focus on its fundamental molecular characteristics.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 449172-61-6 | N/A |

| Molecular Weight | 446.5 g/mol | N/A |

| Molecular Formula | C₂₄H₃₀O₈ | N/A |

Experimental Protocols

A search of available scientific literature did not yield specific experimental protocols for this compound. Research on this compound appears to be limited, and detailed methodologies for its synthesis, purification, or use in biological assays are not publicly documented.

Signaling Pathways

There is currently no information available in the scientific literature to describe the signaling pathways in which this compound may be involved. Further research is required to elucidate its mechanism of action and its effects on cellular signaling.

Logical Relationships and Workflows

Given the absence of experimental data, a conceptual workflow for initiating research on a novel compound like this compound is presented below. This diagram illustrates the logical progression from initial characterization to the exploration of biological activity.

Caption: Conceptual workflow for the initial investigation of a novel compound.

Spectral Data Analysis of 9-O-Acetyl-fargesol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the spectral data of 9-O-Acetyl-fargesol, a compound of interest in various research and development endeavors. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in drug development processes. This guide will delve into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, presenting them in a clear and comparative format. Furthermore, it outlines the detailed experimental protocols for acquiring this data and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR analyses of this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Data Not Available |

| ... | ... |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]⁺ | Data Not Available |

| [M+Na]⁺ | Data Not Available |

| ... | ... |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data Not Available | Data Not Available |

| ... | ... |

Note: Specific spectral data for this compound is not publicly available in the searched resources. The tables above are placeholders to be populated with experimental data.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire proton NMR spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire carbon-13 NMR spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra as needed to confirm structural assignments.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shifts using the TMS signal (δ 0.00 ppm for ¹H and δ 0.0 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV for fragmentation analysis.

Data Processing:

-

Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Calculate the exact mass and determine the elemental composition using the instrument's software.

-

Analyze the fragmentation pattern from MS/MS data to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Data Processing:

-

Collect the spectrum and perform a background correction using the empty ATR crystal.

-

Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C=O, C-O, O-H, C-H).

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Preliminary Cytotoxicity Screening of Farnesol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of farnesol, a naturally occurring sesquiterpene alcohol found in many essential oils. Due to the lack of available data on 9-O-Acetyl-fargesol, this document focuses on the well-researched cytotoxic properties of its parent compound, farnesol, as a representative model. This guide details the cytotoxic effects of farnesol on various cancer cell lines, outlines the experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways implicated in its mechanism of action. All quantitative data is presented in structured tables, and complex biological processes and experimental workflows are visualized using detailed diagrams.

Introduction

Farnesol is a 15-carbon isoprenoid alcohol that has garnered significant attention in oncological research for its potential as a chemopreventive and chemotherapeutic agent.[1] It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, while exhibiting lower cytotoxicity in normal cells.[2][3] The anticancer activity of farnesol is attributed to its ability to modulate multiple signaling pathways involved in cell growth, survival, and apoptosis.[1][4] This guide serves as a technical resource for researchers interested in the preclinical evaluation of farnesol and similar natural products.

Cytotoxicity Data

The cytotoxic activity of farnesol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| H460 | Lung Carcinoma | ~225 µM (for ~50% viability reduction at 24h) | [5] |

| Calu6 | Lung Carcinoma | >250 µM | [5] |

| A549 | Lung Carcinoma | IC50 dose determined (specific value not stated) | [2] |

| Caco-2 | Colon Adenocarcinoma | IC50 dose determined (specific value not stated) | [2] |

| HCT-116 | Colorectal Carcinoma | Maximum cytotoxicity at 120 µM | [6] |

| Saos-2 | Osteosarcoma | Maximum cytotoxicity at 100 µM | [6] |

| Molt4 | T Lymphoblastic Leukemia | Apoptosis induced by farnesol treatment | [7] |

| C6 | Glioma | Significant reduction in cell viability | [8] |

| B16F10 | Murine Melanoma | IC50 = 45 µM | [9] |

| HL-60 | Human Promyelocytic Leukemia | Suppression of proliferation observed | [9] |

| DU145 | Prostate Carcinoma | Suppression of proliferation observed | [9] |

| PC-3 | Prostate Carcinoma | Suppression of proliferation observed | [9] |

| LNCaP | Prostate Carcinoma | Suppression of proliferation observed | [9] |

Experimental Protocols

A fundamental aspect of preliminary cytotoxicity screening is the in vitro assessment of a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Farnesol (or other test compound)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Protocol for MTT Assay

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of farnesol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of farnesol in serum-free medium to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of farnesol. Include a vehicle control (medium with the same concentration of the solvent used to dissolve farnesol) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a natural product.

Signaling Pathways in Farnesol-Induced Apoptosis

Farnesol's cytotoxic effects are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the primary mechanisms involved in farnesol-induced apoptosis.

Farnesol triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][7]

Farnesol has been shown to induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[1][5][7][13]

Farnesol can also inhibit pro-survival signaling pathways, such as the Ras-MAPK and PI3K/AKT/mTOR pathways, thereby promoting apoptosis.[4][8][14][15]

Conclusion

Farnesol demonstrates significant cytotoxic activity against a variety of cancer cell lines through the induction of apoptosis mediated by multiple signaling pathways. This technical guide provides a foundational understanding of the methodologies and biological mechanisms pertinent to the preliminary cytotoxic screening of farnesol. The presented data and protocols can serve as a valuable resource for the continued investigation of farnesol and other natural products as potential anticancer agents. Further research is warranted to fully elucidate the therapeutic potential of farnesol and its derivatives in oncology.

References

- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity, genotoxicity and antibacterial activity of poly(vinyl alcohol)-coated silver nanoparticles and farnesol as irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anticancer Potential of Farnesol Against Human Osteosarcoma Saos-2 Cells and Human Colorectal Carcinoma HCT-116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesol activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Molecular mechanisms involved in farnesol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Farnesol induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fargesol and its Potential Acetylated Derivatives as Bioactive Lignans

Disclaimer: As of late 2025, specific scientific literature detailing the isolation, characterization, and biological activity of "9-O-Acetyl-fargesol" is not available. This technical guide is therefore based on the known properties of the closely related lignan, fargesol, and other bioactive lignans isolated from Magnolia fargesii. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Fargesol and Lignans from Magnolia fargesii

Fargesol is a tetrahydrofurofuranoid lignan isolated from the flower buds of Magnolia fargesii.[1][2] Lignans are a class of polyphenolic compounds derived from the shikimate pathway and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] The flower buds of Magnolia fargesii, known in traditional medicine as "Xinyi," are a rich source of various lignans, such as magnolin, eudesmin, and lirioresinol-B dimethylether, which have been investigated for their therapeutic potential.[3][4][5]

Acetylation is a common chemical modification of natural products that can alter their pharmacokinetic and pharmacodynamic properties. While 9-O-acetylated derivatives of other classes of natural products are known, the specific properties of a hypothetical 9-O-acetylated fargesol remain to be elucidated. This guide will explore the known characteristics of fargesol and related lignans to provide a comprehensive overview of their potential as therapeutic agents.

Chemical Structure

Fargesol is a lignan with the chemical formula C₂₂H₂₈O₇ and a molecular weight of 404.5 g/mol .[2] Its structure is characterized by a central tetrahydrofuran ring. The chemical structure of fargesol is presented below.

(Note: A 2D chemical structure image of Fargesol would be inserted here in a full whitepaper. As a text-based AI, I will provide the IUPAC name and SMILES string.)

-

IUPAC Name: (3aR,4R,6aR)-4-((S)-1-(3,4-dimethoxyphenyl)-3-hydroxypropan-2-yl)-2-(3,4-dimethoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one

-

SMILES: COC1=C(C=C(C=C1)C--INVALID-LINK--OC)OC)OCO2">C@HCO)OC

The potential "this compound" would have an acetyl group (-COCH₃) esterified to the hydroxyl group at the 9-position of the fargesol backbone.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of fargesol and other relevant lignans isolated from Magnolia fargesii.

Table 1: Anti-inflammatory Activity of Lignans from Magnolia fargesii

| Compound | Assay | Cell Line/Model | IC₅₀ / Concentration | Effect | Reference |

| Eudesmin | TNF-α production | LPS-stimulated RAW264.7 macrophages | 51 µM | Inhibition of TNF-α | [5] |

| Magnolin | TNF-α production | LPS-stimulated RAW264.7 macrophages | >100 µM | Inhibition of TNF-α | [5] |

| Lirioresinol-B dimethylether | TNF-α production | LPS-stimulated RAW264.7 macrophages | >100 µM | Inhibition of TNF-α | [5] |

| Dimethylpinoresinol | IL-1β, IL-6, IL-8 expression | CSC-stimulated NCI-H292 cells | 10-40 µM | Dose-dependent inhibition of cytokines | [6] |

| Fargesin | Pro-inflammatory modulators (COX-2, iNOS) | THP-1 monocytes | Not specified | Suppression of inflammatory responses | [7] |

Table 2: Anticancer and Apoptotic Activity of Lignans from Magnolia Species

| Compound | Activity | Cell Line | IC₅₀ / Concentration | Effect | Reference |

| Magnolin | Cytotoxicity | PC3 and Du145 prostate cancer cells | Not specified | Cell cycle arrest and apoptosis | [3] |

| Honokiol | Apoptosis | B-cell chronic lymphocytic leukemia (B-CLL) cells | LC₅₀ ≈ 10-20 µM (24h) | Induction of caspase-dependent apoptosis | [8] |

| Magnolia figo extract (FMO) | Apoptosis | A549 non-small-cell lung cancer cells | Dose-dependent | Upregulation of p53 and Bax, downregulation of Bcl-2 | [9] |

| Fargesin | Cell Transformation Inhibition | EGF-induced JB6 Cl41 and HaCaT cells | Not specified | Inhibition of cell transformation | [7] |

Experimental Protocols

4.1. Isolation and Purification of Lignans from Magnolia fargesii

The following is a generalized protocol for the extraction and isolation of lignans, based on methodologies reported in the literature.[4][5][10]

-

Extraction:

-

Air-dried and powdered flower buds of Magnolia fargesii are extracted with methanol at room temperature.

-

The solvent is evaporated under reduced pressure to obtain a crude methanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate, and n-butanol.

-

The chloroform-soluble fraction, which is typically rich in lignans, is collected for further purification.

-

-

Chromatographic Separation:

-

The CHCl₃ fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).[10]

-

The purity of the isolated compounds is assessed by analytical HPLC.

-

-

Structure Elucidation:

-

The chemical structures of the purified lignans are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[10]

-

4.2. In Vitro Anti-inflammatory Assay (TNF-α Production)

This protocol is based on the methodology used to assess the anti-inflammatory effects of lignans from Magnolia fargesii.[5]

-

Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., fargesol) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

-

Measurement of TNF-α:

-

After 24 hours of incubation with LPS, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of TNF-α inhibition is calculated relative to the LPS-treated control group.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of TNF-α production) is determined from the dose-response curve.

-

Signaling Pathways

Lignans from Magnolia fargesii have been shown to modulate several key signaling pathways involved in inflammation and cancer.

5.1. Anti-inflammatory Signaling Pathway

Lignans such as dimethylpinoresinol have been shown to suppress inflammatory responses by inhibiting the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including the ERK and Akt pathways.[6][11] Fargesin has been reported to inhibit pro-inflammatory mediators like COX-2 and iNOS.[7]

5.2. Apoptosis Signaling Pathway

Lignans from Magnolia species can induce apoptosis in cancer cells through various mechanisms, including the activation of the p53 tumor suppressor protein and modulation of the Bcl-2 family of proteins.[3][9]

Conclusion and Future Directions

Fargesol and other lignans from Magnolia fargesii exhibit promising anti-inflammatory and anticancer properties, making them valuable lead compounds for drug discovery and development. While direct evidence for the existence and activity of this compound is currently lacking, the known bioactivities of its parent compound and related lignans suggest that it could possess significant therapeutic potential.

Future research should focus on:

-

The targeted synthesis or isolation of this compound.

-

Comprehensive in vitro and in vivo evaluation of its biological activities.

-

Elucidation of its precise mechanisms of action and molecular targets.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties.

A deeper understanding of the structure-activity relationships of fargesol and its derivatives will be crucial for the development of novel therapeutics based on this class of natural products.

References

- 1. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fargesol - Lifeasible [lifeasible.com]

- 3. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. ashpublications.org [ashpublications.org]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and purification of seven lignans from Magnolia sprengeri by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 9-O-Acetyl-fargesol

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a detailed protocol for the laboratory synthesis of 9-O-Acetyl-fargesol, a derivative of the natural lignan Fargesol. Fargesol and related lignans have garnered interest in the scientific community for their potential biological activities, including anti-inflammatory and anticancer properties. The acetylation of the C9 hydroxyl group on the Fargesol backbone may alter its pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for further investigation. The protocol described herein employs a standard esterification reaction using acetic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst, a method known for its high efficiency and yield in acetylating sterically accessible hydroxyl groups.

Proposed Synthesis Reaction

The synthesis of this compound is achieved by the acetylation of the C9 primary alcohol of Fargesol. This is accomplished through an esterification reaction with acetic anhydride, catalyzed by DMAP in an anhydrous dichloromethane (DCM) solvent. The reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC).

Reaction Scheme:

Experimental Protocol

2.1 Materials and Reagents

-

Fargesol (CAS: 128855-64-1)

-

Acetic Anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (for TLC and chromatography)

-

Hexane (for TLC and chromatography)

-

Silica gel (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

2.2 Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Fargesol (1.0 eq). Dissolve the Fargesol in anhydrous DCM (approx. 10 mL per 100 mg of Fargesol).

-

Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours. The disappearance of the Fargesol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acetic acid formed and any unreacted acetic anhydride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table provides an example of the quantities required for the synthesis based on a starting amount of 200 mg of Fargesol. Yields are illustrative and may vary based on experimental conditions.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Volume / Other |

| Fargesol | 128855-64-1 | 404.45 | 1.0 | 200 | 0.495 | - |

| Acetic Anhydride | 108-24-7 | 102.09 | 1.5 | 75.8 | 0.742 | ~70 µL |

| DMAP | 1122-58-3 | 122.17 | 0.1 | 6.0 | 0.0495 | - |

| This compound | 449172-61-6 | 446.49 | - | Expected Yield (90%): 199 | Expected Yield (90%): 0.446 | - |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Associated Signaling Pathway

The lignan Fargesin, which is structurally related to Fargesol, has been shown to inhibit cancer cell growth by suppressing key signaling pathways that regulate the cell cycle.[1] The diagram below outlines the inhibitory effect of Fargesin on the EGF-induced signaling cascade, which is a critical pathway in cell proliferation.

References

Application Notes and Protocols for the Quantification of 9-O-Acetylated Sialoglycans

A Note to the Reader: While specific, validated analytical methods for a compound explicitly named "9-O-Acetyl-fargesol" are not prominent in the reviewed scientific literature, the principles and techniques for quantifying 9-O-acetylated monosaccharides are well-established, particularly for 9-O-acetylated sialic acids like 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2). These acetylated sugars are of significant interest in drug development and disease research due to their roles in cellular recognition, immune responses, and as biomarkers in various cancers.[1][2]

This document provides a comprehensive overview of the analytical methods adapted from the robust procedures developed for 9-O-acetylated sialic acids. These protocols can serve as a foundational methodology for researchers and scientists in the development and validation of quantitative assays for other 9-O-acetylated compounds.

Introduction

O-acetylation is a common modification of sialic acids, typically occurring at the C-7, C-8, or C-9 positions. This modification adds a layer of structural diversity and biological complexity, modulating the recognition of sialylated glycans by lectins, antibodies, and viral proteins.[3][4] The accurate quantification of 9-O-acetylated sialoglycans is a critical aspect of drug development, especially for therapeutic glycoproteins, where such modifications can impact efficacy and immunogenicity.[5] The labile nature of the O-acetyl group presents an analytical challenge, requiring carefully controlled sample preparation to prevent its loss.[3][4]

The most common analytical approach involves the liberation of sialic acids from glycoconjugates, followed by derivatization with a fluorescent tag, and subsequent separation and quantification by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Analytical Approaches

Several methods have been developed for the identification and quantification of 9-O-acetylated sialic acids. The choice of method depends on the required sensitivity, specificity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a robust and sensitive method for the quantification of O-acetylated sialic acids.[5] The protocol involves the pre-column derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) offer high specificity and structural confirmation.[6] This technique can be used to analyze DMB-derivatized sialic acids or for the analysis of native, underivatized glycans to preserve the labile O-acetyl groups.[3][4]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that can be used to determine the concentration of purified standards of 9-O-acetylated sialic acids, which are crucial for the accurate quantification in biological samples.[1]

Experimental Workflow and Protocols

A generalized workflow for the analysis of 9-O-acetylated sialoglycans from a glycoprotein sample is depicted below.

Caption: General experimental workflow for the quantification of 9-O-acetylated sialoglycans.

Protocol 1: Sialic Acid Release from Glycoproteins

This protocol describes the liberation of sialic acids from glycoproteins using mild acid hydrolysis, which is designed to preserve the O-acetyl groups.[5]

Materials:

-

Glycoprotein sample (50-500 µg)[5]

-

2 M Acetic Acid[5]

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Place the glycoprotein sample in a microcentrifuge tube.

-

Add a sufficient volume of 2 M acetic acid to the sample.

-

Incubate the sample at 80°C for 2 hours in a heating block or water bath.[5]

-

After incubation, cool the sample to room temperature.

-

Centrifuge the sample to pellet any precipitate.

-

Carefully collect the supernatant containing the released sialic acids for the derivatization step.[5]

Protocol 2: DMB Derivatization of Sialic Acids

This protocol details the fluorescent labeling of the released sialic acids with DMB.

Materials:

-

Supernatant containing released sialic acids from Protocol 1

-

DMB Reagent (see preparation below)

-

Heating block or water bath

DMB Reagent Preparation:

-

In a microcentrifuge tube, dissolve 7 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) in 1 mL of a solution containing 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite. (Note: Reagent composition can vary, refer to specific literature for optimization).

Procedure:

-

Add an equal volume of the DMB reagent to the supernatant containing the released sialic acids.

-

Mix thoroughly and incubate the mixture at 50°C for 2.5 hours in the dark.

-

After incubation, the sample is ready for HPLC or LC-MS analysis.

Protocol 3: HPLC-FLD Analysis

This protocol outlines the conditions for the separation and quantification of DMB-labeled sialic acids using Reversed-Phase HPLC with fluorescence detection.

Instrumentation:

-

HPLC system equipped with a fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Methanol

-

Mobile Phase C: Water

-

Gradient: Isocratic elution with Acetonitrile/Methanol/Water (e.g., 8:7:85 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 373 nm

-

Emission Wavelength (λem): 448 nm

-

Quantification:

-

A standard curve is generated using known concentrations of a 9-O-acetylated sialic acid standard (e.g., Neu5,9Ac2).

-

The peak area of the 9-O-acetylated sialic acid derivative in the sample is compared to the standard curve to determine its concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-FLD and LC-MS methods for the analysis of sialic acids.

| Parameter | HPLC-FLD | LC-MS | Reference |

| Limit of Detection (LOD) | 320 amol | 32 fmol | [7] |

| Limit of Quantification (LOQ) | Low fmol range | Low fmol range | [1] |

| **Linearity (R²) ** | > 0.99 | > 0.99 | - |

| Precision (%RSD) | < 15% | < 15% | - |

| Accuracy (%Recovery) | 85-115% | 85-115% | - |

Biological Context: 9-O-Acetylation Signaling

The 9-O-acetylation of sialic acids is a dynamic process regulated by specific enzymes. The addition of the acetyl group is catalyzed by a sialate O-acetyltransferase (SOAT), with CASD1 being identified as a key enzyme for this modification.[6][8] Conversely, the removal of the acetyl group is carried out by a 9-O-acetylesterase.[8] This enzymatic regulation has significant implications in various biological contexts, including cancer progression and immune modulation.[6][8]

Caption: Enzymatic regulation of 9-O-acetylation of sialic acids and its downstream biological effects.

Conclusion

The analytical methods described provide a robust framework for the quantification of 9-O-acetylated sialoglycans. The HPLC-FLD method with DMB derivatization is a sensitive and reliable technique for routine quantification, while LC-MS offers higher specificity and structural confirmation. Careful sample handling and the use of appropriate standards are paramount for obtaining accurate and reproducible results. These protocols serve as a valuable resource for researchers and scientists in the field of drug development and glycobiology.

References

- 1. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 9-O Acetylated Gangliosides in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-UV method for 9-O-Acetyl-fargesol analysis

Quantitative Analysis of 9-O-Acetyl-fargesol using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound, a significant sesquiterpenoid derivative. The described method is sensitive, specific, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and natural product sectors. The protocol outlines sample preparation, chromatographic conditions, and comprehensive validation parameters, including linearity, precision, accuracy, and recovery.

Introduction

This compound is a naturally occurring sesquiterpenoid that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality assessment and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a straightforward and effective analytical approach for this purpose. This document provides a detailed protocol for the determination of this compound, ensuring reliable and reproducible results.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Plant material or formulated product containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic separation was achieved on a C18 column.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-10 min, 40-60% B10-20 min, 60-80% B20-25 min, 80% B25-30 min, 80-40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

For plant materials, a representative sample (1 g) was accurately weighed and extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract was then filtered through a 0.45 µm syringe filter prior to HPLC analysis. For formulated products, a sample amount equivalent to a target concentration of this compound was dissolved in methanol and filtered.

Method Validation

The analytical method was validated for linearity, precision, accuracy, and recovery according to standard guidelines.

Linearity

The linearity of the method was evaluated by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity of this compound Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15234 |

| 5 | 76170 |

| 10 | 152340 |

| 25 | 380850 |

| 50 | 761700 |

| 100 | 1523400 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).

Table 3: Precision of the HPLC-UV Method

| Parameter | Intra-day Precision (n=6) | Inter-day Precision (n=9) |

| Mean Concentration (µg/mL) | 25.1 | 24.9 |

| Standard Deviation | 0.35 | 0.48 |

| RSD (%) | 1.4% | 1.9% |

Accuracy and Recovery

The accuracy of the method was assessed through a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample, and the recovery was calculated.

Table 4: Accuracy and Recovery Results

| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Plant Extract | 10 | 9.8 | 98.0% |

| 25 | 24.5 | 98.0% | |

| 50 | 49.2 | 98.4% | |

| Average Recovery | 98.1% |

Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification of this compound. The retention time for this compound under the specified conditions was approximately 15.2 minutes. The validation data demonstrates that the method is linear over the tested concentration range, precise, and accurate, making it suitable for its intended purpose. The low relative standard deviation (RSD) values for precision studies indicate the reproducibility of the method. The high recovery percentage suggests that the sample preparation technique is efficient and that the matrix effect is minimal.

Workflow and Signaling Pathway Diagrams

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

This application note describes a validated HPLC-UV method for the quantitative determination of this compound. The method is simple, rapid, and reliable, making it a valuable tool for the quality control of raw materials and finished products containing this compound. The detailed protocol and validation data support its implementation in a laboratory setting.

LC-MS/MS protocol for detecting 9-O-Acetyl-fargesol in plasma

An LC-MS/MS protocol for the sensitive and selective quantification of 9-O-Acetyl-fargesol in plasma has been developed and validated. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving this compound. The protocol outlines a robust procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high-throughput and accurate analysis for researchers, scientists, and drug development professionals.

Application Notes

Introduction

This compound is a sesquiterpenoid of interest for its potential therapeutic properties. To accurately assess its pharmacokinetic profile and metabolic fate, a reliable analytical method for its quantification in biological matrices such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such bioanalytical applications.[1][2] This document provides a detailed protocol for the determination of this compound in plasma, including sample preparation, instrument parameters, and method validation.

Method Summary

The developed method utilizes protein precipitation for the extraction of this compound from plasma samples.[3][4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard Solutions and Quality Control (QC) Samples Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50% acetonitrile in water to prepare working standard solutions at various concentrations.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations.

3. Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma sample, CC, or QC, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Compound |

Note: The exact m/z values for precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A common fragmentation for O-acetylated compounds is the neutral loss of ketene (CH₂=C=O), which corresponds to a loss of 42 Da.[8] Another possibility is the formation of an acetate ion (CH₃CO₂⁻) or a related fragment.[8]

5. Method Validation

The method should be validated according to regulatory guidelines (e.g., ICH M10).[9] The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are present at the retention time of the analyte and IS.

-

Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[9]

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated using QC samples at a minimum of three concentration levels. The mean accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%.

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed.

-

Recovery: The extraction recovery of the analyte and IS from the plasma matrix should be consistent and reproducible.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10][11]

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | To be determined | To be determined | 100 | 30 | 15 |

| Internal Standard | To be determined | To be determined | 100 | 35 | 20 |

Table 2: Method Validation Summary

| Parameter | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Recovery (%) |

|---|

| this compound | 1.0 | 1000 | >0.99 | <10% | <12% | 90-110% | >85% |

Visualizations

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

References

- 1. Non-regulated LC-MS/MS bioanalysis in support of early drug development: a Novartis perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of ambroxol in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 9-O-Acetyl-fargesol Activity

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 9-O-Acetyl-fargesol, a sesquiterpene lactone. Based on the known activities of this compound class, the primary focus is on its potential anticancer and anti-inflammatory effects.[1][2]

Application Note 1: Evaluation of Anticancer Activity

Introduction: Sesquiterpene lactones are a class of natural products known for their cytotoxic and antiproliferative effects on various cancer cell lines.[1] This application note describes a panel of cell-based assays to determine the anticancer potential of this compound. The proposed assays will assess its impact on cell viability, induction of apoptosis, and cell cycle progression.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[3]

-

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells. PI stains the DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4]

-

Materials:

-

Cancer cell line

-

This compound

-

PI staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry.

-

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa (Cervical Cancer) | 25.3 | 15.8 | 9.2 |

| A549 (Lung Cancer) | 32.1 | 20.5 | 12.7 |

| MCF-7 (Breast Cancer) | 45.6 | 28.9 | 18.4 |

Table 2: Apoptosis Induction by this compound (at IC50) in HeLa Cells

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control | 95.2 | 2.1 | 1.5 | 1.2 |

| This compound (24h) | 60.3 | 25.4 | 10.1 | 4.2 |

| This compound (48h) | 35.7 | 38.9 | 20.5 | 4.9 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (at IC50 for 24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.4 | 28.1 | 16.5 |

| This compound | 20.1 | 15.3 | 64.6 |

Visualizations

Experimental workflow for anticancer activity assessment.

Proposed p53-mediated apoptosis pathway.

Application Note 2: Evaluation of Anti-inflammatory Activity

Introduction: Many sesquiterpene lactones exhibit potent anti-inflammatory properties.[1] This application note outlines key cell-based assays to investigate the anti-inflammatory effects of this compound, focusing on its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated.

-

2. Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

ELISA kits for TNF-α and IL-6

-

-

Procedure:

-

Culture, pre-treat, and stimulate RAW 264.7 cells as described in the NO assay.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

-

3. Western Blot Analysis of Inflammatory Proteins

This technique is used to assess the effect of this compound on the expression levels of key proteins in the inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the p65 subunit of NF-κB.

-

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture, pre-treat, and stimulate RAW 264.7 cells.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Presentation

Table 4: Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |

| Control | - | 1.2 | - |

| LPS (1 µg/mL) | - | 35.8 | 0 |

| LPS + this compound | 5 | 25.1 | 30 |

| LPS + this compound | 10 | 15.3 | 57 |

| LPS + this compound | 20 | 8.2 | 77 |

Table 5: Inhibition of Pro-inflammatory Cytokine Secretion (pg/mL)

| Treatment | TNF-α | IL-6 |

| Control | 50 | 25 |

| LPS (1 µg/mL) | 2500 | 1800 |

| LPS + this compound (10 µM) | 1100 | 750 |

Visualizations

Experimental workflow for anti-inflammatory activity assessment.

References